1-Benzyl-3-(5-methyl-1,3-thiazol-2-yl)urea
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Overview
Description
1-Benzyl-3-(5-methyl-1,3-thiazol-2-yl)urea is a synthetic organic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. The compound is known for its potential biological activities and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-(5-methyl-1,3-thiazol-2-yl)urea can be synthesized through a multi-step process involving the reaction of benzyl isocyanate with 5-methyl-1,3-thiazol-2-amine. The reaction typically occurs in the presence of a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3). The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-(5-methyl-1,3-thiazol-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products:
Oxidation: Oxidized derivatives of the thiazole ring
Reduction: Reduced derivatives with altered functional groups
Substitution: Substituted thiazole derivatives with various functional groups
Scientific Research Applications
1-Benzyl-3-(5-methyl-1,3-thiazol-2-yl)urea has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(5-methyl-1,3-thiazol-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of essential biomolecules, thereby exerting its antimicrobial or anticancer effects.
Comparison with Similar Compounds
1-Benzyl-3-(5-methyl-1,3-thiazol-2-yl)thiourea: Similar structure with a thiourea group instead of a urea group.
1-Benzyl-3-(5-methyl-1,3-thiazol-2-yl)carbamate: Similar structure with a carbamate group instead of a urea group.
1-Benzyl-3-(5-methyl-1,3-thiazol-2-yl)amide: Similar structure with an amide group instead of a urea group.
Uniqueness: 1-Benzyl-3-(5-methyl-1,3-thiazol-2-yl)urea is unique due to its specific combination of a benzyl group, a thiazole ring, and a urea moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H13N3OS |
---|---|
Molecular Weight |
247.32 g/mol |
IUPAC Name |
1-benzyl-3-(5-methyl-1,3-thiazol-2-yl)urea |
InChI |
InChI=1S/C12H13N3OS/c1-9-7-14-12(17-9)15-11(16)13-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H2,13,14,15,16) |
InChI Key |
JIADZMQSKDJIOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
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